Morpholino(2-((tetrahydrothiophen-3-yl)oxy)pyridin-4-yl)methanone

Description

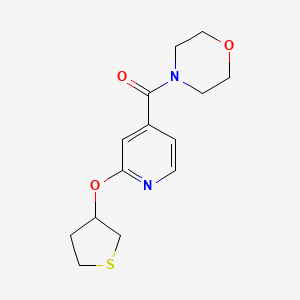

Morpholino(2-((tetrahydrothiophen-3-yl)oxy)pyridin-4-yl)methanone is a heterocyclic compound featuring a morpholine moiety linked via a methanone bridge to a pyridine ring substituted at the 2-position with a tetrahydrothiophen-3-yloxy group. This structure combines a polar morpholine group (known for enhancing solubility and bioavailability) with a sulfur-containing tetrahydrothiophene substituent, which may influence electronic and steric properties.

Properties

IUPAC Name |

morpholin-4-yl-[2-(thiolan-3-yloxy)pyridin-4-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3S/c17-14(16-4-6-18-7-5-16)11-1-3-15-13(9-11)19-12-2-8-20-10-12/h1,3,9,12H,2,4-8,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPTSGRZWOHAKFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC1OC2=NC=CC(=C2)C(=O)N3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morpholino(2-((tetrahydrothiophen-3-yl)oxy)pyridin-4-yl)methanone typically involves multi-step organic reactions. One common method includes the reaction of 1-methyl piperidin-4-one with carbon disulfide, malononitrile, and triethylamine to form a condensed thiopyrano product. This intermediate is then reacted with morpholine to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps as the laboratory methods but scaled up with optimized reaction conditions to ensure higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

Morpholino(2-((tetrahydrothiophen-3-yl)oxy)pyridin-4-yl)methanone can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

One prominent application of this compound is its role as a potential anticancer agent. Research has indicated that morpholino derivatives can act as inhibitors of critical pathways involved in cancer progression, particularly the phosphoinositide 3-kinase (PI3K) pathway, which is often dysregulated in cancer cells. The inhibition of PI3K can lead to decreased cell proliferation and increased apoptosis in cancerous tissues .

Mechanism of Action

The mechanism by which morpholino compounds exert their anticancer effects typically involves modulation of signaling pathways associated with cell growth and survival. In particular, they may inhibit key kinases that are involved in the PI3K/Akt/mTOR signaling cascade, which is crucial for cellular metabolism and growth regulation .

Pharmacological Studies

Inhibition of Platelet Aggregation

Another significant application is in the inhibition of platelet aggregation, which has implications for treating cardiovascular diseases. The compound has been identified as a potential inhibitor of proteinase-activated receptor 4 (PAR4), which plays a crucial role in platelet activation and aggregation . This suggests that morpholino derivatives could be developed into therapeutic agents for preventing thrombotic events.

Selectivity and Efficacy

Studies have shown that morpholino compounds exhibit selective inhibition of target proteins, which enhances their therapeutic efficacy while minimizing side effects. For instance, the selective targeting of kinases involved in cancer progression or platelet activation can lead to better clinical outcomes compared to non-selective inhibitors .

Synthesis and Structure-Activity Relationship (SAR)

Synthetic Pathways

The synthesis of morpholino(2-((tetrahydrothiophen-3-yl)oxy)pyridin-4-yl)methanone involves several chemical reactions, including the formation of morpholino rings and the introduction of various substituents that enhance biological activity. The synthetic routes typically involve the use of dichloromethane as a solvent and various coupling agents .

Structure-Activity Relationship

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of morpholino compounds. Modifications to the tetrahydrothiophen moiety or alterations in the pyridine ring can significantly impact the biological activity and selectivity of these compounds .

Case Studies

| Study Focus | Findings | Implications |

|---|---|---|

| Inhibition of PI3K | Morpholino derivatives showed significant inhibition of PI3K activity in vitro | Potential development of new cancer therapies |

| PAR4 Inhibition | Identified as effective inhibitors of PAR4-mediated platelet aggregation | Could lead to new treatments for cardiovascular diseases |

| SAR Analysis | Modifications increased potency against specific targets | Helps guide future drug design efforts |

Mechanism of Action

The mechanism by which Morpholino(2-((tetrahydrothiophen-3-yl)oxy)pyridin-4-yl)methanone exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share key structural features with Morpholino(2-((tetrahydrothiophen-3-yl)oxy)pyridin-4-yl)methanone, enabling comparisons of synthesis, yields, and physical properties:

Morpholino(2-phenoxy-1-phenylcyclopropyl)methanone (15da)

- Structure: A cyclopropane ring replaces the pyridine core, with a phenoxy group at the 2-position.

- Synthesis: Prepared via a diastereoselective reaction between morpholino(1-phenylcycloprop-2-en-1-yl)methanone and phenol.

- Yield : 53% (mixture of diastereomers, dr 20:1).

- Properties : Colorless oil, Rf 0.32 (hexanes/EtOAc 4:1).

- Key Difference : The cyclopropane ring introduces stereochemical complexity absent in the target compound, complicating purification.

Morpholino(4-phenyl-5-tosyl-1H-pyrrol-3-yl)methanone (5c)

- Structure : Pyrrole ring substituted with phenyl and tosyl groups.

- Synthesis: Base-mediated [3+2] cycloaddition of ynones and isocyanides.

- Yield : 60%.

- Properties : Colorless solid, mp 176–178°C; HRMS (ESI) m/z 411.1370 [M+H]+.

- Key Difference : The electron-withdrawing tosyl group on pyrrole contrasts with the electron-rich tetrahydrothiophene in the target compound, affecting reactivity.

Morpholino(4-nitrophenyl)methanone (3h)

- Structure : Nitro-substituted phenyl ring instead of pyridine.

- Synthesis : Oxidative coupling of benzaldehyde and morpholine using TBHP.

- Yield : 78%.

- Key Difference : The nitro group enhances electrophilicity, whereas the tetrahydrothiophen-3-yloxy group may confer steric bulk and sulfur-mediated interactions.

(2-Fluoro-3-nitrophenyl)(morpholino)methanone

- Structure : Fluorine and nitro substituents on the phenyl ring.

- Synthesis : Reaction of 2-fluoro-3-nitrobenzoyl chloride with morpholine.

- Properties : Dichloromethane-soluble; purification via aqueous workup.

Comparative Analysis Table

Discussion of Trends and Implications

Synthetic Yields :

- Nitro-substituted analogs (e.g., 3h, 78% yield) achieve higher yields due to straightforward oxidative coupling , whereas cyclopropane-containing analogs (e.g., 15da, 53% yield) face diastereomer-related losses . The target compound’s yield may depend on the stability of the tetrahydrothiophene group during synthesis.

Physical Properties :

- Pyrrole derivatives (e.g., 5c) exhibit higher melting points (>170°C) compared to oil-like cyclopropane analogs, suggesting that the pyridine core in the target compound may favor crystalline solid formation.

Functional Group Effects: The tetrahydrothiophen-3-yloxy group’s sulfur atom could enhance metabolic stability or metal-binding capacity compared to oxygen-based substituents (e.g., phenoxy in 15da).

Purification Challenges :

- Diastereomer separation (as in 15da) is unnecessary for the target compound, simplifying purification relative to cyclopropane analogs.

Biological Activity

Morpholino(2-((tetrahydrothiophen-3-yl)oxy)pyridin-4-yl)methanone is a novel compound that has garnered attention for its potential biological activities, particularly in the realms of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure

The compound's structure consists of a morpholino group attached to a pyridinyl moiety, which is further substituted with a tetrahydrothiophenyl ether. This unique configuration may contribute to its biological properties.

Antiparasitic Activity

Recent studies have highlighted the compound's potential as an antiparasitic agent. For instance, modifications in similar compounds have shown enhanced activity against Plasmodium falciparum, the causative agent of malaria. The incorporation of specific functional groups has been linked to improved aqueous solubility and metabolic stability, which are critical for efficacy in vivo .

Anticancer Properties

The compound's structural analogs have been investigated for their ability to inhibit mTOR pathways, crucial in cancer proliferation. In vitro studies indicated that certain derivatives exhibited significant cytotoxicity against various cancer cell lines . The structure-activity relationship (SAR) studies suggest that modifications at the pyridine and morpholine positions can lead to increased potency.

Case Studies

- Antimalarial Efficacy : A study evaluated derivatives of morpholino compounds for their activity against P. berghei in mouse models. Compounds with similar scaffolds demonstrated up to 30% reduction in parasitemia at doses of 40 mg/kg, indicating promising antimalarial effects .

- Cytotoxicity Against Cancer Cells : Another study assessed the effect of morpholino derivatives on human cancer cell lines, revealing IC50 values ranging from 0.01 to 0.1 µM for certain derivatives, suggesting strong anticancer potential .

Data Tables

The mechanisms through which morpholino compounds exert their effects are still under investigation. However, it is hypothesized that they may interfere with key metabolic pathways in parasites and cancer cells, particularly those involving ATP production and cell cycle regulation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Morpholino(2-((tetrahydrothiophen-3-yl)oxy)pyridin-4-yl)methanone, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves coupling a pyridine derivative with a tetrahydrothiophen-3-yloxy group, followed by morpholine incorporation via a methanone linkage. Key steps include:

- Acylation : Use of bromo-trifluoromethylbenzoyl chloride with morpholine in dichloromethane or THF under basic conditions (e.g., triethylamine) to form the methanone core .

- Solvent Selection : Polar aprotic solvents (e.g., THF) improve solubility and reaction efficiency for heterocyclic intermediates .

- Catalysis : Palladium or copper complexes may enhance coupling efficiency in multi-step syntheses .

- Optimization : Monitor reactions via TLC or HPLC, and refine stoichiometry/temperature to suppress side products (e.g., triethylammonium chloride byproducts) .

Q. How can the molecular structure of this compound be validated experimentally?

- Techniques :

- X-ray Crystallography : Resolve bond lengths, angles, and intermolecular interactions. Use SHELX software for refinement (e.g., SHELXL for small-molecule structures) .

- NMR/IR Spectroscopy : Confirm functional groups (e.g., morpholine C-O stretch at ~1100 cm⁻¹ in IR; pyridine protons at δ 8–9 ppm in ¹H NMR) .

Q. What are the key solubility and stability parameters for this compound under laboratory conditions?

- Solubility : Moderate in polar solvents (e.g., DMSO, ethanol) due to morpholine and pyridine moieties. Poor solubility in water requires co-solvents (e.g., PEG-400) for biological assays .

- Stability :

- pH Sensitivity : Degrades under strongly acidic/basic conditions; store in neutral buffers (pH 6–8) .

- Light/Temperature : Protect from UV light and store at –20°C for long-term stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assays?

- Case Study : If anti-inflammatory activity varies between in vitro and in vivo models:

- Assay Design : Validate target engagement (e.g., COX-2 inhibition) using orthogonal methods (SPR, enzymatic assays) .

- Pharmacokinetics : Assess bioavailability and metabolite interference via LC-MS/MS profiling .

- Statistical Analysis : Apply ANOVA to identify outliers or batch effects in replicate experiments .

Q. What computational strategies are effective for predicting structure-activity relationships (SAR) of this compound?

- In Silico Tools :

- Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., kinase domains) .

- QSAR Modeling : Train models on analogs (e.g., triazole or furan derivatives) to predict bioactivity .

- Validation : Cross-check predictions with experimental IC₅₀ values from dose-response assays .

Q. How can crystallographic data be leveraged to improve drug design for this compound?

- Applications :

- Binding Pocket Analysis : Identify key hydrogen bonds (e.g., morpholine O with Ser530 in COX-2) using SHELX-refined structures .

- Polymorph Screening : Test crystal forms for enhanced solubility or stability via slurry experiments .

Key Research Challenges

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.